

Spectroscopic Analysis of Methyl 2-Bromo-4-methoxybenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 2-Bromo-4-methoxybenzoate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Methyl 2-Bromo-4-methoxybenzoate**, a compound of interest in synthetic organic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The structural characterization of **Methyl 2-Bromo-4-methoxybenzoate** is supported by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.78	d	8.7	1H	H-6
7.10	d	2.5	1H	H-3
6.91	dd	8.7, 2.5	1H	H-5
3.88	s	-	3H	-OCH ₃ (ester)
3.82	s	-	3H	-OCH ₃ (ether)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
165.5	C=O (ester)
162.0	C-4
134.0	C-6
121.5	C-2
118.8	C-5
113.4	C-1
112.9	C-3
56.0	-OCH ₃ (ether)
52.5	-OCH ₃ (ester)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Frequency (cm ⁻¹)	Intensity	Assignment
2955	Medium	C-H stretch (aromatic)
1730	Strong	C=O stretch (ester)
1595, 1490	Medium-Strong	C=C stretch (aromatic)
1250	Strong	C-O stretch (asymmetric, aryl ether)
1030	Strong	C-O stretch (symmetric, aryl ether)
770	Strong	C-H bend (out-of-plane, aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. The molecular formula for **Methyl 2-Bromo-4-methoxybenzoate** is C₉H₉BrO₃, with a molecular weight of 245.07 g/mol [\[1\]](#) The presence of bromine is typically indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[\[2\]](#)

m/z	Relative Intensity (%)	Assignment
244, 246	~1:1	[M] ⁺ , [M+2] ⁺
213, 215	~1:1	[M - OCH ₃] ⁺
185, 187	~1:1	[M - COOCH ₃] ⁺
157	[M - Br] ⁺	
135	[M - Br - CO] ⁺	

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

- **Sample Preparation:** For ^1H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).^[3] For ^{13}C NMR, a higher concentration of 20-100 mg is often required.^{[3][4]} The solution should be free of any solid particles.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).^[5]
- **Data Acquisition:** The sample is placed in an NMR tube and inserted into the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus, and acquiring the data using appropriate pulse sequences.^[3]

IR Spectroscopy

- **Sample Preparation (Thin Film Method):** Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.^[6]
- **Deposition:** Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).^[6]
- **Solvent Evaporation:** Allow the solvent to evaporate, leaving a thin film of the compound on the plate.^[6]
- **Data Acquisition:** Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.^[6] The instrument measures the absorption of infrared radiation at different frequencies.^[7]

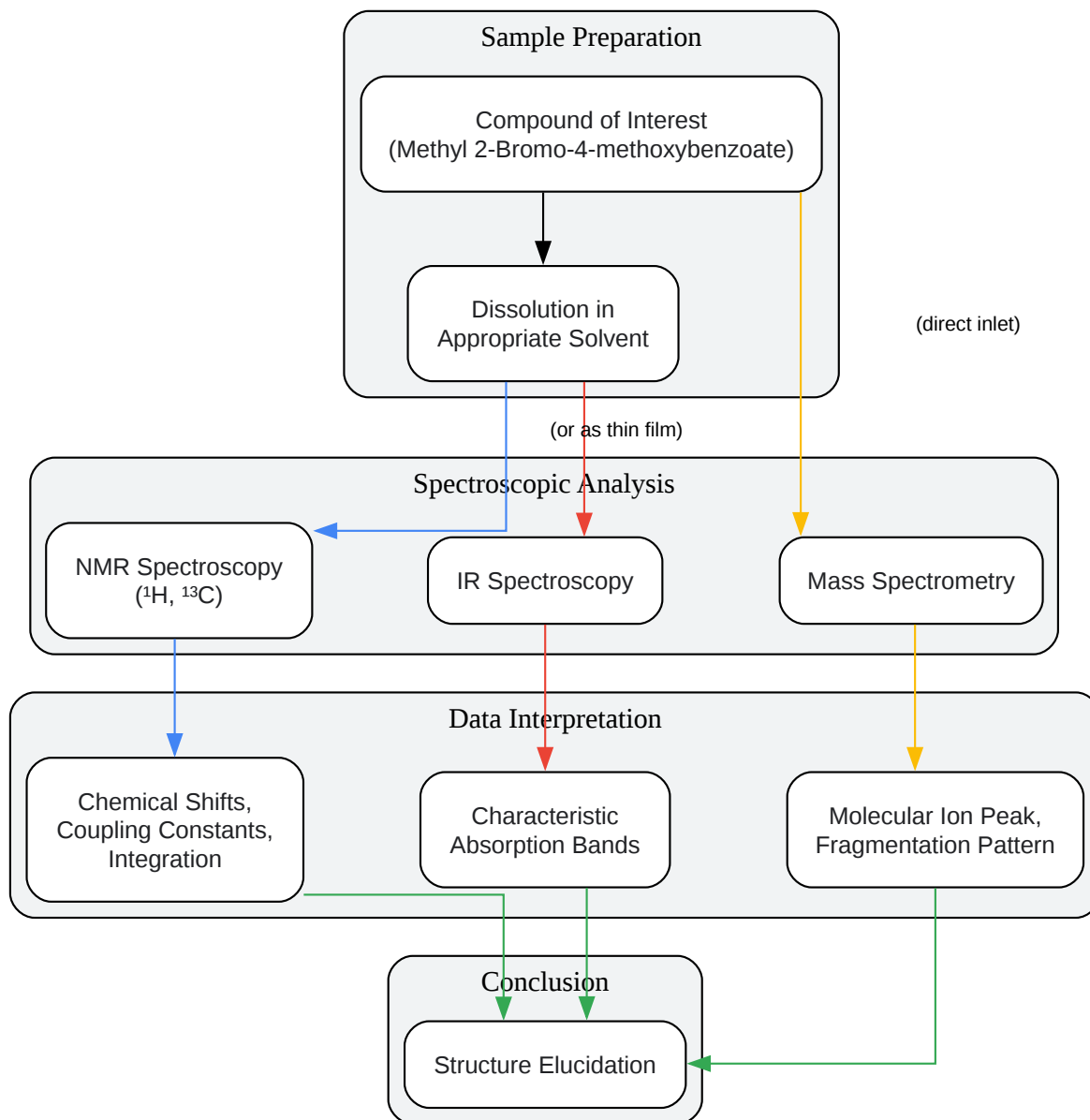
Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.^[8]
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (a radical cation).^{[2][9]}

- Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, characteristic ions.[8]
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[2][9]
- Detection: A detector records the abundance of each ion at a specific m/z ratio, generating a mass spectrum.[9]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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